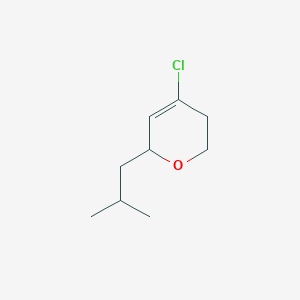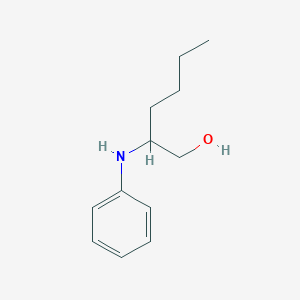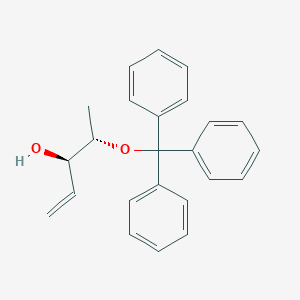
Acetic acid;hexacos-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hexacos-1-en-1-ol is a compound that combines acetic acid and hexacos-1-en-1-ol in a 1:1 ratio Acetic acid is a well-known organic acid with the formula CH₃COOH, commonly found in vinegar Hexacos-1-en-1-ol is a long-chain alcohol with the molecular formula C₂₆H₅₄O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexacos-1-en-1-ol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with hexacos-1-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hexacos-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in hexacos-1-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used in substitution reactions.
Major Products
Oxidation: Hexacosanal or hexacosanoic acid.
Reduction: Hexacos-1-en-1-ol and acetic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;hexacos-1-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of microbial growth, modulation of inflammatory responses, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.
Hexacosanol: A long-chain alcohol similar to hexacos-1-en-1-ol but without the double bond.
Hexacosanoic acid: A long-chain fatty acid derived from the oxidation of hexacos-1-en-1-ol.
Uniqueness
Acetic acid;hexacos-1-en-1-ol is unique due to its combination of a short-chain carboxylic acid and a long-chain alcohol. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
825615-89-2 |
|---|---|
Molecular Formula |
C28H56O3 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
acetic acid;hexacos-1-en-1-ol |
InChI |
InChI=1S/C26H52O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27;1-2(3)4/h25-27H,2-24H2,1H3;1H3,(H,3,4) |
InChI Key |
LLOURCGVULHDQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)









